Cas no 166167-94-8 (ethyl 2-amino-3-(4-cyanophenyl)propanoate)

ethyl 2-amino-3-(4-cyanophenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- Phenylalanine, 4-cyano-, ethyl ester
- ethyl 2-amino-3-(4-cyanophenyl)propanoate
- 166167-94-8
- EN300-1718843
- SCHEMBL6161194
- AKOS015968295
- Ethyl 2-amino-3-(4-cyanophenyl)propanoate
-
- インチ: InChI=1S/C12H14N2O2/c1-2-16-12(15)11(14)7-9-3-5-10(8-13)6-4-9/h3-6,11H,2,7,14H2,1H3
- InChIKey: WWPHXHXFZDVVKD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 218.105527694Da
- どういたいしつりょう: 218.105527694Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 76.1Ų
ethyl 2-amino-3-(4-cyanophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1718843-0.05g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 0.05g |
$792.0 | 2023-09-20 | ||
Enamine | EN300-1718843-10.0g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 10g |
$4052.0 | 2023-06-04 | ||
Enamine | EN300-1718843-2.5g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 2.5g |
$1848.0 | 2023-09-20 | ||
Enamine | EN300-1718843-10g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 10g |
$4052.0 | 2023-09-20 | ||
Enamine | EN300-1718843-0.1g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 0.1g |
$829.0 | 2023-09-20 | ||
Enamine | EN300-1718843-0.25g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 0.25g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1718843-1g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1718843-5g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 5g |
$2732.0 | 2023-09-20 | ||
Enamine | EN300-1718843-0.5g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 0.5g |
$905.0 | 2023-09-20 | ||
Enamine | EN300-1718843-5.0g |
ethyl 2-amino-3-(4-cyanophenyl)propanoate |
166167-94-8 | 5g |
$2732.0 | 2023-06-04 |
ethyl 2-amino-3-(4-cyanophenyl)propanoate 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
ethyl 2-amino-3-(4-cyanophenyl)propanoateに関する追加情報
Ethyl 2-Amino-3-(4-Cyanophenyl)propanoate (CAS No. 166167-94-8): An Overview of a Versatile Compound in Pharmaceutical Research
Ethyl 2-amino-3-(4-cyanophenyl)propanoate (CAS No. 166167-94-8) is a compound that has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structure and potential applications. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Ethyl 2-amino-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C12H13NO2. It features an amino group, a cyano group, and an ester group, which contribute to its versatile reactivity and functional diversity. The compound's structure can be represented as:
C2H5OOCCH(NH2)CH2C6H4CN
The presence of these functional groups makes Ethyl 2-amino-3-(4-cyanophenyl)propanoate a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) further enhances its utility in laboratory settings.
Synthesis Methods
The synthesis of Ethyl 2-amino-3-(4-cyanophenyl)propanoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-cyanophenylacetic acid with ethyl chloroformate in the presence of a base, followed by nucleophilic substitution with ammonia or an amine derivative. Another approach involves the coupling of 4-cyanophenylacetonitrile with ethyl bromoacetate using palladium catalysis.
A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that combines the formation of the cyano group and the esterification step in a single reaction vessel. This method not only simplifies the synthetic process but also improves yield and purity, making it highly attractive for large-scale production.
Biological Activities and Applications
Ethyl 2-amino-3-(4-cyanophenyl)propanoate has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its role as a precursor for the synthesis of β-lactam antibiotics. The amino and cyano groups in the molecule can be selectively modified to introduce various functional groups, leading to compounds with enhanced antibacterial properties.
In addition to its use in antibiotic synthesis, Ethyl 2-amino-3-(4-cyanophenyl)propanoate has shown promise as a lead compound for developing new treatments for neurological disorders. Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent neuroprotective effects by inhibiting specific enzymes involved in neurodegeneration.
Ethyl 2-amino-3-(4-cyanophenyl)propanoate has also been explored for its potential as a scaffold for designing small-molecule inhibitors targeting key enzymes in cancer pathways. A study in Cancer Research highlighted the ability of certain derivatives to selectively inhibit protein kinases involved in tumor growth and metastasis, suggesting potential therapeutic applications in oncology.
Recent Research Advancements
The field of pharmaceutical research is constantly evolving, and recent advancements have shed new light on the potential applications of Ethyl 2-amino-3-(4-cyanophenyl)propanoate. One notable study published in Nature Communications investigated the use of this compound as a building block for constructing supramolecular assemblies with unique optical properties. These assemblies have potential applications in sensing technologies and photonic devices.
In another study published in Angewandte Chemie, researchers explored the use of Ethyl 2-amino-3-(4-cyanophenyl)propanoate as a chiral building block for asymmetric synthesis. The ability to control chirality at specific sites within complex molecules is crucial for developing enantiomerically pure drugs with improved efficacy and reduced side effects.
Safety Considerations and Handling Guidelines
While Ethyl 2-amino-3-(4-cyanophenyl)propanoate is not classified as a hazardous material under current regulations, it is important to handle it with care to ensure safety. Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials.
In case of accidental exposure, appropriate first aid measures should be taken immediately. If ingested or if contact with skin or eyes occurs, rinse thoroughly with water and seek medical attention if necessary. Proper disposal methods should also be followed to prevent environmental contamination.
Conclusion
Ethyl 2-amino-3-(4-cyanophenyl)propanoate (CAS No. 166167-94-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure makes it an attractive intermediate for synthesizing various bioactive molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and improving human health.
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